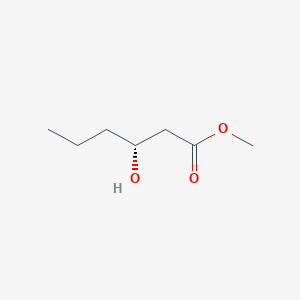

methyl (3R)-3-hydroxyhexanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (3R)-3-hydroxyhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-4-6(8)5-7(9)10-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCRBMDJCPPJDX-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Purity and Enantioselective Methodologies

The Imperative of Enantiomeric Control in Synthesis and Biosynthesis

The spatial arrangement of atoms in a molecule, or its stereochemistry, fundamentally influences its physical, chemical, and biological properties. gcms.cz In chiral molecules, which exist as non-superimposable mirror images called enantiomers, this three-dimensional structure dictates their interactions with other chiral entities, such as biological receptors and enzymes. hplc.sksigmaaldrich.com Consequently, the two enantiomers of a chiral compound can exhibit markedly different biological activities, with one enantiomer often being responsible for the desired therapeutic or physiological effect, while the other may be less active, inactive, or even elicit adverse effects. sigmaaldrich.com

This principle is of profound importance in the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters. Methyl (3R)-3-hydroxyhexanoate serves as a precursor to the monomer (R)-3-hydroxyhexanoyl-CoA, which is incorporated into copolymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)]. gcms.cz The enzymes involved in the biosynthetic pathways of these polymers are stereospecific, exclusively recognizing and polymerizing the (R)-enantiomer of the 3-hydroxyacyl-CoA monomers. gcms.czacs.org The incorporation of the (R)-3-hydroxyhexanoate unit imparts desirable properties to the resulting polymer, such as increased flexibility and a lower melting point compared to the homopolymer of poly(3-hydroxybutyrate). gcms.cz Therefore, the enantiomeric control to produce the (R)-form is an absolute requirement for the successful biosynthesis of these functional bioplastics.

In the broader context of chemical synthesis, particularly for applications in pharmaceuticals, agrochemicals, and flavorings, controlling stereochemistry is a regulatory and functional necessity. gcms.czsigmaaldrich.com Regulatory bodies often mandate the characterization and testing of individual enantiomers to ensure safety and efficacy. sigmaaldrich.com While specific data on the distinct olfactory properties of the (R) and (S) enantiomers of methyl 3-hydroxyhexanoate (B1247844) are not extensively detailed in the searched literature, it is a well-established principle in the fragrance industry that enantiomers of a chiral molecule can possess different scents.

Methods for Assessing Enantiomeric Excess and Chiral Purity

To ensure that a synthesis or biosynthetic process has yielded the desired enantiomer in high purity, reliable analytical methods are required to determine the enantiomeric excess (ee), a measure of the amount of one enantiomer relative to the other.

Chiral Gas Chromatography Applications

Chiral gas chromatography (GC) is a powerful technique for separating and quantifying enantiomers of volatile compounds like methyl 3-hydroxyhexanoate. nih.gov This method utilizes a chiral stationary phase (CSP) coated on the inside of a capillary column. The CSP creates a chiral environment where the two enantiomers of the analyte can interact diastereomerically, leading to different retention times and, consequently, their separation. gcms.cz

The most common and effective CSPs for this purpose are based on cyclodextrin (B1172386) derivatives. gcms.czresearchgate.net Cyclodextrins are cyclic oligosaccharides that have a chiral, torus-shaped structure. hplc.sk By derivatizing the hydroxyl groups on the cyclodextrin molecule, their enantioselective properties can be finely tuned. gcms.cz The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin stationary phase. sigmaaldrich.com The differing stability of these complexes results in one enantiomer being retained longer in the column than the other, allowing for their separation and quantification. gcms.cz

While a specific chromatogram detailing the direct separation of this compound and its (S)-enantiomer on a particular chiral GC column was not found in the provided search results, the general principles of the technique are well-established for similar hydroxy esters. The selection of the appropriate cyclodextrin-based column and the optimization of GC parameters, such as temperature programming and carrier gas flow rate, are crucial for achieving baseline separation of the enantiomers.

An alternative, indirect method for determining the enantiomeric composition of hydroxy fatty acid methyl esters by GC has been described. This approach involves derivatizing the hydroxyl group with a chiral reagent, such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's reagent), to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column and detected by mass spectrometry (MS). acs.org

NMR Spectroscopy for Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of their stereochemistry. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the use of chiral auxiliary agents can enable their differentiation.

Chiral solvating agents or chiral lanthanide shift reagents can be added to the NMR sample of a racemic mixture. These agents interact with the enantiomers to form transient diastereomeric complexes. Within these complexes, the magnetic environments of the corresponding nuclei in the two enantiomers become non-equivalent, leading to the splitting of signals in the NMR spectrum. The relative integration of these split signals can then be used to determine the enantiomeric excess.

Another powerful NMR-based technique for assigning the absolute configuration of chiral molecules is the Mosher's ester method. This involves reacting the chiral alcohol (in this case, methyl 3-hydroxyhexanoate) with a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. By analyzing the differences in the chemical shifts (Δδ) of the protons adjacent to the newly formed ester linkage in the ¹H NMR spectra of the two diastereomers, the absolute configuration at the stereocenter can be determined.

Other Spectroscopic and Chromatographic Approaches

Beyond chiral GC and NMR spectroscopy, other methods can be employed to assess the enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for enantiomeric separation. Similar to chiral GC, it utilizes a chiral stationary phase. For compounds like methyl 3-hydroxyhexanoate, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times.

Circular Dichroism (CD) Spectroscopy is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers exhibit mirror-image CD spectra. This technique can be used to determine the enantiomeric excess of a sample by comparing its CD spectrum to that of an enantiomerically pure standard. It is a particularly useful method for high-throughput screening of asymmetric reactions. researchgate.net

| Analytical Method | Principle of Enantiomeric Discrimination | Application to this compound |

| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase (e.g., cyclodextrin derivatives) leading to different retention times. | Direct separation and quantification of (R)- and (S)-enantiomers. |

| Indirect GC Analysis | Derivatization with a chiral reagent (e.g., Mosher's reagent) to form diastereomers, which are separable on an achiral column. | Determination of enantiomeric excess via separation of diastereomeric derivatives. acs.org |

| NMR Spectroscopy with Chiral Auxiliaries | Formation of transient diastereomeric complexes with chiral solvating or shift reagents, inducing chemical shift non-equivalence. | Quantification of enantiomeric excess by integrating separated signals in ¹H or ¹³C NMR. |

| Mosher's Method (NMR) | Formation of diastereomeric esters with a chiral reagent (MTPA), leading to predictable chemical shift differences in ¹H NMR for configuration assignment. | Determination of absolute configuration and enantiomeric purity. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase (e.g., polysaccharide derivatives) leading to different retention times. | Separation and quantification of enantiomers. |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left- and right-circularly polarized light by the chiral molecule. | Determination of enantiomeric excess and absolute configuration by comparing spectra to known standards. researchgate.net |

Advanced Synthetic Strategies for Methyl 3r 3 Hydroxyhexanoate

Chemical Synthesis Routes

Chemical synthesis offers a range of techniques for the asymmetric synthesis of methyl (3R)-3-hydroxyhexanoate. These methods often rely on chiral catalysts or reagents to direct the stereochemical outcome of the reaction, enabling the production of the target molecule with high enantiopurity.

Asymmetric Hydrogenation Utilizing Metal Catalysts (e.g., Ru-BINAP)

Asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones and esters. ethz.ch Among the most successful catalysts for this transformation are ruthenium(II) complexes bearing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). The Ru-BINAP system is highly effective for the hydrogenation of functionalized ketones, including β-keto esters like methyl 3-oxohexanoate. researchgate.net

The mechanism involves the coordination of the β-keto ester to the chiral Ru-BINAP complex. The spatial arrangement of the BINAP ligand creates a chiral environment that forces the hydrogen molecule to add to one face of the carbonyl group preferentially, leading to the formation of one enantiomer over the other. nih.gov For the synthesis of this compound, the (R)-BINAP ligand is typically employed. The reaction is generally carried out under hydrogen pressure in a suitable solvent, such as methanol (B129727) or ethanol (B145695). These catalyst systems are known for their high efficiency, often achieving high turnover numbers (TON) and turnover frequencies (TOF). ethz.ch

Stereoselective Reduction of Precursor β-Keto Esters

Beyond asymmetric hydrogenation, other stereoselective reduction methods are employed to synthesize chiral β-hydroxy esters. These methods often utilize chiral reducing agents or different catalyst systems. One established approach involves the use of chirally modified metal hydrides. For instance, lithium borohydride can be modified with chiral ligands, such as N,N'-dibenzoylcystine, to create a chiral reducing agent capable of enantioselectively reducing β-keto esters.

Another strategy involves transfer hydrogenation, which uses a hydrogen donor like isopropanol or formic acid in place of molecular hydrogen. Chiral ruthenium or rhodium complexes, similar to those used in direct hydrogenation, can catalyze these reactions with high enantioselectivity. The choice of metal, ligand, and hydrogen donor is critical for achieving the desired stereochemical outcome.

Multi-step Organic Synthesis Techniques for Chiral Control

When direct asymmetric reduction is not feasible or does not provide sufficient enantiopurity, multi-step synthesis sequences can be employed to exert precise control over stereochemistry. researchgate.net One common strategy is the use of a chiral auxiliary. In this approach, the β-keto ester precursor is reacted with a chiral molecule (the auxiliary) to form a new compound. The auxiliary then directs a subsequent non-stereoselective reduction of the ketone, after which the auxiliary is removed, yielding the enantiomerically enriched β-hydroxy ester.

Alternatively, the synthesis can begin from a chiral starting material (a "chiral pool" approach). For example, a readily available chiral molecule can be chemically transformed through a series of steps into the target this compound. This method leverages the existing stereocenter of the starting material to ensure the final product has the correct configuration.

Optimization of Reaction Conditions for Enantioselectivity and Yield

The success of any asymmetric synthesis hinges on the careful optimization of reaction conditions to maximize both the yield of the product and its enantiomeric excess (e.e.). Key parameters that are frequently adjusted include temperature, pressure, solvent, and the substrate-to-catalyst ratio. chemrxiv.org

For Ru-BINAP catalyzed hydrogenations, lower temperatures often lead to higher enantioselectivity, although this may come at the cost of a slower reaction rate. The choice of solvent can significantly influence both reactivity and selectivity by affecting the solubility of the catalyst and substrate and by potentially interacting with the catalytic complex. Hydrogen pressure is another critical variable; higher pressures can increase the reaction rate but may have a complex effect on enantioselectivity. Optimizing these factors is essential for developing an efficient and scalable synthetic process.

Table 1: Optimization of Chemical Synthesis Conditions for Chiral β-Hydroxy Esters

Enzymatic Synthesis (Biocatalysis)

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for producing chiral compounds. nih.gov Enzymes operate under mild conditions (neutral pH and ambient temperature) in aqueous media and exhibit remarkable chemo-, regio-, and stereoselectivity.

Ketoreductase-Catalyzed Bioreductions of β-Keto Esters

The enzymatic reduction of methyl 3-oxohexanoate to this compound is most effectively achieved using a class of enzymes known as ketoreductases (KREDs). rsc.org These enzymes, which belong to the broader family of oxidoreductases, catalyze the stereospecific reduction of ketones to alcohols. nih.gov The reaction requires a hydride donor, typically the cofactor nicotinamide adenine dinucleotide phosphate (NADPH), which is consumed in stoichiometric amounts. To make the process economically viable, a cofactor regeneration system is almost always employed, where a sacrificial alcohol like isopropanol is used to regenerate the NADPH in situ, catalyzed by the same KRED or a second dehydrogenase enzyme. nih.gov

A wide variety of KREDs have been identified from microorganisms such as Saccharomyces cerevisiae (baker's yeast), Candida species, and various bacteria. rsc.orgacs.org Through protein engineering and screening of enzyme libraries, KREDs have been developed that exhibit extremely high activity and selectivity for the production of the desired (R)-enantiomer of β-hydroxy esters, often achieving enantiomeric excesses greater than 99%. rsc.org The high degree of selectivity arises from the precisely shaped active site of the enzyme, which binds the substrate in a specific orientation, allowing for hydride transfer to only one face of the carbonyl group.

Table 2: Examples of Ketoreductase-Catalyzed Reduction of β-Keto Esters

Enzyme Screening and Engineering for Enhanced Stereoselectivity and Activity

The biocatalytic reduction of prochiral ketones is a powerful strategy for producing chiral alcohols with high optical purity. In the synthesis of this compound, the stereoselective reduction of the corresponding β-keto ester, methyl 3-oxohexanoate, is a critical step. This transformation is effectively catalyzed by ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), which are NADPH-dependent enzymes.

The success of this enzymatic approach hinges on the selection of a suitable biocatalyst. Screening of diverse microbial sources is a common starting point to identify enzymes with the desired activity and stereoselectivity. For instance, investigations into various ADHs for the reduction of 2-hydroxy ketones revealed that enzymes from Thermoanaerobacter sp. (ADHT), Lactobacillus brevis (LBADH), and Ralstonia sp. (RADH) exhibit high activity and stereoselectivity. Ketoreductases from sources like Hansenula polymorpha have also been shown to be versatile, with broad substrate specificity and high enantioselectivity in the reduction of various carbonyl compounds, including β-keto esters.

Once a promising enzyme is identified, its performance can be further enhanced through enzyme engineering. Computational tools and strategies are increasingly employed to speed up the optimization of these biocatalysts. Techniques such as site-directed mutagenesis can be used to modify the enzyme's active site, improving its affinity for the substrate and the stereochemical outcome of the reduction. Engineering efforts can also focus on improving enzyme stability, expression, and tolerance to process conditions, which are crucial for industrial-scale applications. For example, the ketoreductase KmAKR from Kluyveromyces marxianus was engineered to improve its diastereoselectivity and stability for the production of chiral diols.

The data below summarizes the application of various ketoreductases in the asymmetric reduction of β-keto esters, highlighting the high degree of stereoselectivity that can be achieved.

Table 1: Performance of Screened Ketoreductases in the Asymmetric Reduction of β-Keto Esters

| Enzyme/System | Substrate | Product | Stereoselectivity (% ee) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| NADPH-dependent Ketoreductase | Methyl 3-oxohexanoate | (R)-3-hydroxyhexanoate derivative | >99 | 92 | |

| Hansenula polymorpha KRED | Various β-keto esters | Corresponding (R)- or (S)-hydroxy esters | High | - | |

| Engineered KmAKR | tert-butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate | (3R,5R)-dihydroxyhexanoate derivative | >99.5 (de) | - | |

| Sporobolomyces salmonicolor Carbonyl Reductase (SSCR) | Aryl alkyl ketones | Enantiopure alcohols | >96 | - |

Application of Lipases and Esterases for Stereospecific Esterification/Transesterification

Lipases and esterases are widely utilized biocatalysts for the synthesis of esters due to their mild reaction conditions, high selectivity, and lack of need for cofactors. In the context of this compound, these enzymes can be employed in two primary ways: stereospecific esterification of (3R)-3-hydroxyhexanoic acid or through kinetic resolution of a racemic mixture of methyl 3-hydroxyhexanoate (B1247844).

Lipase-catalyzed esterification involves the reaction of a carboxylic acid with an alcohol. To synthesize the target molecule, (3R)-3-hydroxyhexanoic acid would be reacted with methanol. A key challenge in using hydrolases for synthesis is managing the water content in the reaction, as an excess of water can promote the reverse reaction (hydrolysis). Therefore, these reactions are often performed in non-aqueous media or in systems with controlled water activity to shift the equilibrium towards ester formation. An alternative green approach involves conducting the esterification in aqueous micellar media using specific surfactants, which can facilitate high conversion rates.

Transesterification is another valuable lipase-catalyzed reaction where an existing ester is transformed into a new one by reaction with an alcohol. For example, a different alkyl ester of (3R)-3-hydroxyhexanoic acid could be converted to the methyl ester via transesterification with methanol. The choice of enzyme is critical, with lipases from Candida antarctica (often immobilized as Novozym 435), Candida rugosa, and Rhizomucor miehei being commonly employed due to their broad substrate tolerance and stability.

The table below provides examples of lipases used in ester synthesis, illustrating the conditions and outcomes.

Table 2: Application of Lipases in Esterification and Transesterification Reactions

| Enzyme | Reaction Type | Substrates | Key Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Rhizomucor miehei lipase | Esterification | Valeric acid, 1-octanol | Aqueous micellar medium (TPGS-750-M), 30°C | 86% yield | |

| Candida rugosa lipase | Esterification | Stearic acid, various alcohols | Optimized via Taguchi design | >90% conversion | |

| Candida antarctica lipase B (Novozym 435) | Esterification/ Transesterification | Fatty acids, sugars, triglycerides | Organic solvents, controlled water activity | High activity and stability |

Chemoenzymatic Hybrid Approaches

Integration of Chemical and Enzymatic Steps for Efficient Production

Chemoenzymatic synthesis combines the advantages of both chemical catalysis and biocatalysis to create efficient and selective reaction sequences. This hybrid approach is particularly effective for producing complex chiral molecules like this compound. A common strategy involves using a chemical step to create a precursor molecule that is then acted upon by an enzyme in a subsequent, highly selective step.

A prime example is the synthesis of a related compound, (S)-2-pentyl (R)-3-hydroxyhexanoate, which starts from methyl 3-oxohexanoate. The synthesis consists of three steps, with the key transformations being an enzymatic reduction and an enzymatic transesterification. This demonstrates a typical chemoenzymatic route where a readily available starting material is first converted into a prochiral intermediate (if not already present), followed by a highly stereoselective enzymatic reduction to establish the desired chirality at the C3 position. The final esterification or transesterification step, which can be either chemical or enzymatic, then yields the final product.

Strategies for One-Pot Chemoenzymatic Transformations

Further streamlining of chemoenzymatic processes can be achieved through one-pot transformations, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates. This approach offers significant benefits, including reduced solvent waste, lower operational costs, and shorter production times.

A key challenge in one-pot synthesis is ensuring the compatibility of different catalysts (chemical and biological) and reaction conditions. Recent advances have demonstrated the feasibility of performing tandem chemo- and biocatalytic reactions in the same pot. For example, conducting reactions in aqueous micellar media can create nanoreactors that compartmentalize different catalysts, allowing for sequences that would be incompatible in a single-phase system. A one-pot, multi-step sequence combining chemical and biological catalysis in such a medium has been successfully demonstrated.

Another strategy involves multi-enzyme cascades, where the product of one enzymatic reaction becomes the substrate for the next. For the synthesis of this compound, one could envision a one-pot system containing a ketoreductase and a co-factor regeneration system (e.g., glucose dehydrogenase) to produce (3R)-3-hydroxyhexanoic acid from the corresponding keto acid, followed by the in-situ addition of a lipase and methanol to catalyze the final esterification step. The development of such one-pot systems represents a significant step towards highly efficient and sustainable manufacturing of chiral compounds.

Biosynthetic Pathways and Microbial Production Engineering

Natural Biosynthesis Pathways in Microorganisms

Microorganisms naturally synthesize (3R)-3-hydroxyhexanoate as a monomeric unit for inclusion in PHA copolymers. The primary metabolic pathways involved are the PHA metabolism and the fatty acid β-oxidation cycle.

(3R)-3-hydroxyhexanoate is a key constituent of the copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)). nih.govfrontiersin.org This copolymer is a type of PHA that has gained significant attention due to its flexible and biodegradable properties, making it a potential substitute for petroleum-based plastics. nih.govfrontiersin.org In microorganisms such as Aeromonas hydrophila and Cupriavidus necator, (3R)-3-hydroxyhexanoyl-CoA is synthesized and then polymerized along with (R)-3-hydroxybutyryl-CoA by the enzyme PHA synthase to form the P(3HB-co-3HHx) copolymer. nih.govnih.govcdnsciencepub.com The incorporation of the 3-hydroxyhexanoate (B1247844) (3HHx) monomer influences the physical properties of the resulting polymer, such as its melting temperature, crystallinity, and flexibility. nih.govfrontiersin.org

Naturally, some bacterial species, like Aeromonas caviae, can produce P(3HB-co-3HHx) from fatty acids. frontiersin.org The production of this copolymer has also been demonstrated in engineered strains of the hydrogen-oxidizing bacterium Cupriavidus necator, which can utilize CO2 as a sole carbon source. mdpi.comnih.govmdpi.com

The fatty acid β-oxidation pathway is a catabolic process that breaks down fatty acids. However, this pathway can also serve as a source of (R)-3-hydroxyacyl-CoA precursors for PHA synthesis. nih.gov Specifically, intermediates of the β-oxidation of longer-chain fatty acids can be channeled into PHA biosynthesis. The enzyme (R)-specific enoyl-CoA hydratase (PhaJ) plays a crucial role in this process by converting enoyl-CoA intermediates from the β-oxidation pathway into (R)-3-hydroxyacyl-CoAs, including (3R)-3-hydroxyhexanoyl-CoA. frontiersin.org

Furthermore, the entire β-oxidation cycle can be functionally reversed to enable the synthesis of longer-chain molecules from acetyl-CoA. nih.govdntb.gov.ua This engineered reversal provides a metabolic platform for the production of various chemicals, including n-alcohols, fatty acids, and 3-hydroxy-carboxylic acids. nih.gov This synthetic pathway operates with coenzyme A (CoA) thioester intermediates and utilizes acetyl-CoA directly for chain elongation, offering a highly efficient route for the synthesis of compounds like (3R)-3-hydroxyhexanoate. nih.gov

Metabolic Engineering for Enhanced Production

To improve the yield and specificity of (3R)-3-hydroxyhexanoate production, various metabolic engineering strategies have been developed and applied in both model organisms and non-native producers.

Escherichia coli, a well-established host for metabolic engineering due to its fast growth and well-characterized genetics, has been engineered to produce P(3HB-co-3HHx). frontiersin.orgresearchgate.net By introducing heterologous genes for the PHA biosynthesis pathway, recombinant E. coli can be made to synthesize the copolymer from simple carbon sources like glucose. frontiersin.orgresearchgate.net The production of the (3R)-3-hydroxyhexanoate monomer in these engineered strains relies on the construction of artificial pathways that can generate the necessary precursors. frontiersin.org

Pseudomonas putida, a versatile soil bacterium, is another attractive chassis for producing PHAs and their constituent monomers. researchgate.netnih.govnih.govnrel.gov Metabolic engineering of P. putida has focused on directing carbon flux towards PHA production. nih.gov Strategies include the knockout of competing pathways and the overexpression of key enzymes in the PHA biosynthesis pathway. nih.gov For instance, the overexpression of genes such as phaG, alkK, phaC1, and phaC2 has been shown to increase the production of medium-chain-length PHAs. nih.gov Additionally, the deletion of the PHA depolymerase gene (phaZ) prevents the breakdown of the accumulated polymer, leading to higher yields. nih.gov

Aeromonas hydrophila is a natural producer of P(3HB-co-3HHx). nih.govnih.gov Metabolic engineering efforts in this organism have focused on enhancing the production of the copolymer and increasing the fraction of the 3HHx monomer. nih.govnih.gov This has been achieved by introducing and overexpressing genes from other organisms, such as phbAB from Wautersia eutropha (now Cupriavidus necator) and vgb (encoding Vitreoscilla hemoglobin) to improve oxygen uptake. nih.gov

Cupriavidus necator (formerly Ralstonia eutropha) is a well-studied PHA producer with a high capacity for polymer accumulation. cdnsciencepub.commdpi.comnih.govmdpi.com This bacterium has been extensively engineered to produce P(3HB-co-3HHx) from various carbon sources, including vegetable oils and even CO2. cdnsciencepub.commdpi.comnih.govmdpi.com A key strategy involves replacing the native PHA synthase gene (phaCCn) with a synthase from another species, such as phaCAc from Aeromonas caviae, which has a higher affinity for (R)-3-hydroxyhexanoyl-CoA. cdnsciencepub.com This modification leads to an increased incorporation of the 3HHx monomer into the PHA polymer. cdnsciencepub.com

A variety of gene manipulation strategies have been employed to enhance the production of (3R)-3-hydroxyhexanoate precursors and their subsequent polymerization.

| Gene | Function | Organism of Origin/Target | Engineering Strategy | Outcome | Reference |

| phaZ | PHA Depolymerase | Pseudomonas putida | Gene knockout | Increased mcl-PHA accumulation | nih.gov |

| fadL | Long-chain fatty acid transport protein | Pseudomonas putida | Overexpression | Enhanced fatty acid uptake for monomer production | nih.gov |

| fadD | Acyl-CoA synthetase | Escherichia coli | Overexpression in Aeromonas hydrophila | Increased PHBHHx content and 3HHx fraction | nih.gov |

| phaJ | (R)-specific enoyl-CoA hydratase | Aeromonas punctata | Overexpression in Aeromonas hydrophila | Increased 3HHx fraction in PHBHHx | nih.gov |

| phaA | β-ketothiolase | Cupriavidus necator | Gene deletion | Increased 3HHx fraction by limiting 3HB monomer supply | researchgate.net |

| phaB | Acetoacetyl-CoA reductase | Cupriavidus necator | Gene deletion | Increased 3HHx fraction by reducing 3HB monomer supply | nih.gov |

| vgb | Vitreoscilla hemoglobin | Vitreoscilla sp. | Overexpression in Aeromonas hydrophila | Increased cell density and PHBHHx production | nih.gov |

Carbon Source Utilization and Precursor Feeding Strategies

The selection of carbon sources and the application of precursor feeding strategies are pivotal in engineering the microbial production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], a biodegradable polyester. frontiersin.org These strategies directly influence the metabolic pathways responsible for generating the monomeric units, (3R)-3-hydroxybutyrate (3HB) and (3R)-3-hydroxyhexanoate (3HHx), thereby determining the final composition and properties of the copolymer.

Fatty Acids:

Fatty acids, particularly those with medium to long chains, serve as effective precursors for the 3HHx monomer. When microorganisms are cultured on fatty acids such as hexanoate or dodecanoate, these substrates are typically metabolized through the β-oxidation pathway. This pathway generates (R)-3-hydroxyacyl-CoA intermediates, which can be directly incorporated into the growing polymer chain by the enzyme PHA synthase. For instance, the use of soybean oil as the sole carbon source in a recombinant strain of Ralstonia eutropha (now Cupriavidus necator) resulted in the production of P(3HB-co-3HHx) with a 3HHx content of 4-5 mol%.

Sugars:

Sugars like glucose are common carbon sources for microbial growth and are efficient precursors for the 3HB monomer. frontiersin.org However, the synthesis of the 3HHx monomer from sugars is less direct and often requires metabolic engineering. frontiersin.org To enhance the incorporation of 3HHx when using sugars, a co-feeding strategy with a suitable precursor is often employed. For example, in engineered Escherichia coli, glucose can be used for cell growth and 3HB production, while a fatty acid like lauric acid is simultaneously fed to provide the building blocks for the 3HHx monomer.

CO2:

Autotrophic microorganisms, such as Cupriavidus necator, possess the ability to synthesize PHAs from carbon dioxide. nih.govnih.govnih.gov While the primary product from CO2 is typically the homopolymer poly(3-hydroxybutyrate) (PHB), genetic engineering has enabled the production of P(3HB-co-3HHx) from CO2. nih.govnih.govnih.gov Engineered strains of C. necator have been shown to synthesize P(3HB-co-3HHx) from CO2 as the sole carbon source, with the 3HHx composition being controlled by the expression of specific enzymes. nih.govnih.gov

β-Alanine:

Interactive Data Table: Carbon Source Impact on 3HHx Monomer Incorporation

| Carbon Source(s) | Microorganism | 3HHx (mol%) |

| Soybean Oil | Recombinant R. eutropha | 4-5 |

| Glucose | Engineered E. coli | 14 |

| Fructose (B13574) | Engineered C. necator | 22 |

| CO2 | Engineered C. necator | 47.7 ± 6.2 |

Bioprocess Development for Microbial Fermentation

High-Cell-Density Cultivation Techniques

High-cell-density cultivation (HCDC) is a crucial strategy for achieving economically viable production of P(3HB-co-3HHx). nih.govoup.comnih.govresearchgate.net By maximizing the concentration of microbial biomass, HCDC leads to higher volumetric productivity of the intracellularly accumulated polymer. nih.govoup.comresearchgate.net Fed-batch cultivation is a commonly employed technique to achieve high cell densities. nih.govoup.com This involves the controlled feeding of a concentrated nutrient solution to the bioreactor, which prevents the substrate limitation and inhibition that can occur in simple batch cultures. nih.gov

For P(3HB-co-3HHx) production, a two-stage fed-batch process is often utilized. frontiersin.org The initial phase focuses on achieving high biomass under nutrient-replete conditions. Subsequently, the culture is shifted to a production phase, often triggered by limiting a key nutrient like nitrogen, which directs the cellular metabolism towards PHA accumulation. Using this approach with Cupriavidus necator, cell densities of 124 g/L and P(3HB-co-3HHx) content of 86.1 wt% have been achieved. frontiersin.org

Continuous and Fed-Batch Fermentation Optimization

Both fed-batch and continuous fermentation processes have been optimized for the production of P(3HB-co-3HHx).

Fed-Batch Fermentation: This is the most prevalent strategy for achieving high yields of P(3HB-co-3HHx). researchgate.netresearchgate.net Optimization of this process involves the careful control of feeding rates for carbon sources and other essential nutrients. mdpi.com For instance, a DO-stat fed-batch strategy, where the dissolved oxygen concentration is used to control the feeding rate, has been shown to significantly improve the production of PHA terpolymers. researchgate.net Repeated fed-batch cultivation has also been explored to increase productivity by reducing the downtime between batches. mdpi.com

Continuous Fermentation: Continuous culture offers the potential for long-term, steady-state production, which can lead to improved productivity and consistent product quality. frontiersin.org In a continuous process, fresh medium is continuously added while the culture broth is removed at the same rate. This maintains a constant environment and cell concentration. While less common for P(3HB-co-3HHx) production, continuous fermentation has been successfully demonstrated for the production of other PHAs, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), with higher productivity compared to fed-batch modes. frontiersin.org

Controlling Monomer Composition in Copolymers

The ability to control the monomer composition of P(3HB-co-3HHx) is critical, as it directly influences the material properties of the resulting polymer, such as its flexibility and crystallinity. nih.govnih.govmdpi.compublichealthtoxicology.com

The most direct method for controlling the 3HHx molar fraction is by manipulating the ratio of the carbon sources that serve as precursors for the 3HB and 3HHx monomers. For example, in cultures of Cupriavidus eutrophus B10646, the concentration of sodium hexanoate in the feed can be adjusted to control the 3HHx content in the copolymer. ibp.ru

Genetic modification of the producing microorganism is another powerful tool for controlling monomer composition. Overexpression of PHA synthase genes with altered substrate specificity can enhance the incorporation of the 3HHx monomer. Furthermore, disrupting competing metabolic pathways can redirect more precursors towards 3HHx formation. For instance, deletion of the phaB1 gene, which is involved in 3HB precursor synthesis, in an engineered C. necator strain resulted in an increased 3HHx molar fraction in the produced P(3HB-co-3HHx).

Interactive Data Table: Strategies for Controlling 3HHx Monomer Composition

| Control Strategy | Method | Effect on 3HHx mol% |

| Carbon Source Ratio | Adjusting the concentration of sodium hexanoate fed to C. eutrophus B10646 | Increased from 5.5 to 25 mol% |

| Genetic Engineering | Deletion of the phaB1 gene in engineered C. necator | Increased to 22 mol% |

| Precursor Feeding | Supplementation with capric and lauric acids in Burkholderia sp. | Increased to 9.7% and 18%, respectively |

Applications As a Chiral Synthons and Precursors in Advanced Research

Intermediate in the Synthesis of Biologically Active Compounds

The enantiopure nature of methyl (3R)-3-hydroxyhexanoate makes it a significant building block in the synthesis of various biologically active compounds. Its pre-defined stereocenter is incorporated into the final target molecule, bypassing the need for complex asymmetric synthesis or resolution steps, a strategy known as chiral pool synthesis. ankara.edu.trnih.govnih.gov

The principles that make this compound valuable in natural product synthesis extend directly to the pharmaceutical industry. Many modern drugs are chiral molecules, and often only one enantiomer provides the therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, the synthesis of enantiomerically pure pharmaceutical ingredients is critical.

Chiral β-hydroxy esters are important intermediates for synthesizing a range of pharmaceuticals. They serve as precursors for key structural motifs found in various drug classes. For example, the hydroxy and ester functionalities can be chemically modified in numerous ways to build more complex structures required for pharmacologically active compounds. The (R)-configuration at the hydroxyl group can direct the stereochemical outcome of subsequent reactions, ensuring the final drug molecule has the correct three-dimensional structure for interacting with its biological target. uvic.ca

This compound is a direct precursor in the synthesis of specific insect pheromones, which are semiochemicals used for communication. The biological activity of pheromones is often highly dependent on their stereochemistry.

A notable example is the synthesis of (3R)-3-Hydroxy-2-hexanone. pherobase.comresearchgate.netchemspider.com This compound has been identified as a male-produced sex pheromone for longhorn beetles, including Hylotrupes bajulus and Pyrrhidium sanguineum. pherobase.comresearchgate.net The synthesis of this specific pheromone can be achieved from this compound, preserving the critical (R)-stereocenter that is essential for its biological function in attracting female beetles. The ability to synthesize these compounds allows for their use in environmentally benign pest management strategies, such as in monitoring traps and mating disruption applications.

Monomer in Biodegradable Polymer Research

Beyond its use as a chiral synthon, this compound is a key monomer in the research and development of biodegradable polymers, specifically polyhydroxyalkanoates (PHAs). nih.govwikipedia.org These materials are produced by microorganisms and offer a sustainable alternative to conventional petroleum-based plastics. nih.govresearchgate.net

The most common and well-studied PHA is poly(3-hydroxybutyrate) (P(3HB)), a homopolymer known for being stiff and brittle, which limits its applications. nih.govnih.gov To improve its material properties, P(3HB) is often copolymerized with other monomers. The (R)-3-hydroxyhexanoate (3HHx) monomer, derived from its methyl ester, is particularly effective for this purpose. nih.govresearchgate.net

The resulting copolymer, poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) or P(3HB-co-3HHx), exhibits significantly improved properties. nih.govnih.gov The longer alkyl side chain of the 3HHx unit disrupts the crystalline structure of the P(3HB) polymer backbone. nih.govnih.gov This leads to reduced crystallinity, a lower melting temperature, and a dramatic increase in flexibility and toughness. nih.govresearchgate.net The incorporation of 3HHx transforms the brittle P(3HB) into a more ductile and elastomeric material with properties that can be tailored for various applications, from flexible packaging films to medical devices. nih.govresearchgate.net For instance, a P(3HB-co-3HHx) copolymer with a 17 mol% 3HHx fraction has been shown to have properties similar to low-density polyethylene (B3416737) (LDPE). nih.govresearchgate.net

A significant area of research focuses on creating "tailor-made" P(3HB-co-3HHx) polymers with precisely controlled structures and properties. nih.govfrontiersin.org The physical and mechanical characteristics of the copolymer are directly dependent on the molar fraction of the 3HHx monomer incorporated into the polymer chain. nih.govnih.govresearchgate.net As the percentage of 3HHx increases, the polymer generally becomes softer, more flexible, and has a higher elongation at break, while its melting point, crystallinity, and tensile strength decrease. nih.govresearchgate.net

Researchers can control the 3HHx content through various strategies during microbial fermentation, such as adjusting the ratio of carbon sources (e.g., sugars and plant oils) or through genetic engineering of the PHA-producing bacteria. nih.govfrontiersin.orgmdpi.com This ability to fine-tune the monomer composition allows for the production of a wide range of P(3HB-co-3HHx) materials with properties customized for specific applications, demonstrating the principle of manufacturing polymers à-la-carte. nih.govfrontiersin.org

| Property | P(3HB) Homopolymer | P(3HB-co-3HHx) (Low 3HHx mol%) | P(3HB-co-3HHx) (High 3HHx mol%) |

|---|---|---|---|

| Crystallinity (%) | 55–80 | ~50-60 | ~18-30 |

| Melting Temp (Tm) (°C) | ~170–180 | ~112-141 | ~54-100 |

| Elongation at Break (%) | <10 | ~400 | >800 |

| Flexibility | Brittle / Stiff | Flexible | Highly Flexible / Elastomeric |

This interactive table summarizes the general effect of incorporating 3-hydroxyhexanoate (B1247844) (3HHx) monomers into a poly(3-hydroxybutyrate) P(3HB) polymer chain. Exact values can vary based on specific production methods and measurement standards. Data compiled from sources nih.govnih.govresearchgate.netibp.ru.

Exploring Novel Bioplastic Architectures and Functionalities

This compound serves as a key monomer precursor for the production of advanced bioplastics, specifically within the polyhydroxyalkanoate (PHA) family. Its incorporation into PHA copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], allows for the precise tailoring of material properties, leading to novel bioplastic architectures with enhanced functionalities. researchgate.netmdpi.com

The primary role of the 3-hydroxyhexanoate (3HHx) monomer is to disrupt the crystalline structure of more rigid homopolymers like poly(3-hydroxybutyrate) (P3HB). mdpi.compublichealthtoxicology.com The inclusion of 3HHx units into the polymer chain leads to a decrease in crystallinity and an increase in the amorphous-to-crystalline ratio. researchgate.netpublichealthtoxicology.com This structural modification imparts significant flexibility and elastomeric properties to the resulting copolymer. researchgate.netmdpi.com The degree of these properties can be controlled by varying the molar content of the 3HHx monomer, allowing for the creation of a wide spectrum of bioplastics, from tough and rigid materials to soft and highly elastic ones. researchgate.netmdpi.com

Research has demonstrated that this tunability makes P(3HB-co-3HHx) a promising candidate for applications requiring high elasticity and a broad processing window, such as in the fabrication of medical devices and flexible packaging films. mdpi.comresearchgate.netresearchgate.net For instance, copolymers with a higher 3HHx content exhibit a lower glass transition temperature (Tg) and melting temperature (Tm) compared to P3HB, along with a significantly higher elongation-to-break ratio. mdpi.comwustl.edu This enhanced flexibility and toughness address the brittleness that limits the applications of P3HB alone. mdpi.com

Furthermore, the incorporation of 3HHx monomers has been shown to influence the surface properties of bioplastic films, enhancing hydrophilicity and elasticity. publichealthtoxicology.com These advanced copolymers are suitable for producing materials via melt extrusion and have been investigated for creating three-dimensional scaffolds for tissue engineering, demonstrating good cell proliferation and differentiation. mdpi.comsigmaaldrich.com The ability to engineer the monomer composition allows for the development of biocomposites with improved thermal, mechanical, and barrier properties, further expanding their functional applications. researchgate.net

| Property | Effect of Increasing 3HHx Content | Reference |

|---|---|---|

| Crystallinity | Decreases | researchgate.netmdpi.compublichealthtoxicology.com |

| Elasticity / Flexibility | Increases | researchgate.netmdpi.comwustl.edu |

| Elongation-to-Break | Increases | mdpi.comwustl.edu |

| Glass Transition Temperature (Tg) | Decreases | mdpi.com |

| Melting Temperature (Tm) | Decreases | researchgate.netmdpi.com |

| Thermal Stability | Increases (Activation Energy to Degradation) | wustl.edu |

Research into Biofuel Production

This compound and other (R)-3-hydroxyalkanoate methyl esters represent a novel class of biofuels derived directly from microbial polyhydroxyalkanoates (PHAs). nih.govresearchgate.net These biofuels, sometimes referred to as hydroxyalkanoate methyl esters (HAME), are produced by the chemical conversion of PHAs, which are natural polyesters synthesized by various bacteria as carbon and energy storage materials. mdpi.comresearchgate.netsemanticscholar.org

The primary method for deriving these biofuel esters is through the acid-catalyzed hydrolysis, or methanolysis, of the PHA polymer. nih.govresearchgate.netacs.org In this process, the ester bonds of the polymer chain are broken down in the presence of methanol (B129727) and an acid catalyst, yielding the individual methyl ester monomers. mdpi.com For instance, medium-chain-length PHAs (mcl-PHAs), which contain 3-hydroxyhexanoate units, are esterified to produce the corresponding medium-chain-length hydroxyalkanoate methyl esters (3HAME). nih.govresearchgate.netepa.gov

Research has demonstrated successful recovery of these esters from microbial sources. In one study, the acid-catalyzed hydrolysis of mcl-PHA yielded 3HAME with a recovery percentage of 65% and a purity of 96%. nih.govacs.orgepa.gov A key advantage of these PHA-derived biofuels is their chemical composition. Unlike conventional fossil fuels, they have a high oxygen content and contain no nitrogen or sulfur, which can lead to a reduction in harmful emissions like NOx and SOx upon combustion. mdpi.comresearchgate.nettci-thaijo.org The development of HAMEs as a sustainable fuel or fuel additive contributes to the diversification of the biofuel market. semanticscholar.orgtci-thaijo.org

The viability of (R)-3-hydroxyalkanoate methyl esters, including this compound, as biofuels is determined by their combustion characteristics, both as neat fuels and in blends with conventional fuels. A critical parameter for evaluating a fuel's quality is its heat of combustion. mdpi.com

Studies have shown that medium-chain-length hydroxyalkanoate methyl esters (3HAME) possess a combustion heat of approximately 30 kJ/g. nih.govresearchgate.netepa.gov This value is comparable to that of ethanol (B145695) (27 kJ/g). nih.govepa.gov The performance of these esters in fuel blends has been a key area of investigation. For example, the addition of 10% 3HAME to ethanol was found to enhance the combustion heat of the blend to 35 kJ/g. nih.govepa.gov

However, when blended with other alcohols or conventional fuels, the results vary. Blending 3HAME with n-propanol or n-butanol resulted in a slight reduction of their combustion heats. nih.govepa.gov Similarly, blends of 3HAME with diesel or gasoline exhibited lower combustion heats than pure diesel or gasoline. nih.govepa.gov This suggests that while PHA-derived esters can function as fuel extenders, their primary advantage may lie in their potential as additives to enhance certain fuel properties or to reduce emissions. researchgate.net The inherent oxygen content in the ester molecules can lead to more complete combustion, potentially reducing emissions of carbon monoxide (CO) and particulate matter. asme.orgpjoes.comresearchgate.net Studies on similar methyl esters, such as palm methyl ester (PME), have indicated that their use can lead to lower NOx emissions compared to diesel fuel. researchgate.net

| Fuel / Fuel Blend | Combustion Heat (kJ/g) | Reference |

|---|---|---|

| Medium-Chain-Length Hydroxyalkanoate Methyl Esters (3HAME) | 30 | nih.govepa.gov |

| Ethanol | 27 | nih.govepa.gov |

| Ethanol with 10% 3HAME | 35 | nih.govepa.gov |

| 3HAME / n-Propanol Blend | Slight reduction vs. pure n-Propanol | nih.govepa.gov |

| 3HAME / n-Butanol Blend | Slight reduction vs. pure n-Butanol | nih.govepa.gov |

| 3HAME / Diesel Blend | Lower than pure Diesel | nih.govepa.gov |

| 3HAME / Gasoline Blend | Lower than pure Gasoline | nih.govepa.gov |

Derivatives and Analogues of Research Interest

Synthesis and Characterization of Branched and Unsaturated (3R)-3-Hydroxyhexanoate Derivatives

The incorporation of (3R)-3-hydroxyhexanoate as a monomer unit into polyesters, particularly polyhydroxyalkanoates (PHAs), is a primary method for creating complex derivatives. These copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], can be considered macromolecular derivatives where the 3-hydroxyhexanoate (B1247844) (3HHx) unit introduces a form of branching relative to a homopolymer like poly(3-hydroxybutyrate) [P(3HB)]. frontiersin.org

Synthesis: The biosynthesis of these copolymers is often achieved through microbial fermentation. Engineered strains of bacteria, such as Escherichia coli and Cupriavidus necator, are utilized to produce P(3HB-co-3HHx) from various carbon sources, including sugars and vegetable oils. frontiersin.orgnih.govmdpi.com For instance, recombinant E. coli strains harboring multiple heterologous genes have been engineered to synthesize P(3HB-co-3HHx) from glucose. nih.gov The inclusion of the 3HHx monomer is facilitated by specific enzymes that generate the necessary precursors, such as (R)-3HHx-CoA. nih.gov The proportion of the 3HHx monomer in the final polymer can be controlled by manipulating fermentation conditions and the genetic makeup of the microbial strain. mdpi.com

Characterization: A suite of analytical techniques is employed to characterize these polymeric derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state ¹H and ¹³C NMR are crucial for determining the polymer's composition, specifically the molar fraction of the 3HHx units, and for analyzing the sequence distribution of the monomers within the copolymer chain. researchgate.netwustl.edu

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine key thermal properties, including the glass transition temperature (Tg) and melting temperature (Tm). mdpi.commdpi.com The incorporation of 3HHx units typically lowers the melting temperature and crystallinity compared to P(3HB) homopolymers, which is attributed to the longer side chain of the 3HHx unit. frontiersin.orgnih.gov

Molecular Weight Determination: Size Exclusion Chromatography (SEC) is used to measure the average molecular weights and polydispersity of the synthesized copolymers. elsevierpure.com

The introduction of 3HHx units significantly alters the material properties of the resulting polymer. An increase in the molar fraction of 3HHx leads to increased polymer-chain motion and a higher elongation-to-break ratio, transforming the material from stiff and brittle to more flexible and tough. researchgate.netwustl.edu

| Property | Description | Characterization Technique |

|---|---|---|

| Composition | Molar fraction of 3-hydroxyhexanoate (3HHx) units in the polymer. | ¹H and ¹³C NMR Spectroscopy |

| Thermal Properties | Glass transition temperature (Tg) and melting temperature (Tm). Increasing 3HHx content generally lowers Tm. | Differential Scanning Calorimetry (DSC) |

| Molecular Weight | Average molecular weight and polydispersity index of the copolymer chains. | Size Exclusion Chromatography (SEC) |

| Mechanical Properties | Flexibility and toughness, measured by properties like elongation-to-break. These typically increase with higher 3HHx content. | Tensile Testing |

Exploration of Other Chiral Hydroxy Fatty Acid Methyl Esters as Research Tools

The study of methyl (3R)-3-hydroxyhexanoate is part of a broader interest in chiral hydroxy fatty acid methyl esters (FAMEs) as valuable tools in various research domains. These related molecules, differing in chain length, degree of unsaturation, or the position of the hydroxyl group, serve as probes and standards in fields ranging from metabolic engineering to synthetic chemistry.

Biofuel Research: Engineered microorganisms can produce unique FAMEs that include β-hydroxy esters, such as methyl-3-hydroxytetradecanoate. nrel.gov These compounds are studied to understand their fuel properties, including cetane number, distillation temperature, and oxidation stability, both in their pure form and as blends with conventional diesel. nrel.gov The presence of the β-hydroxy group can impact these properties, and research aims to optimize the composition of these bio-derived fuels. nrel.gov

Biomedical and Therapeutic Research: A class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs) has been identified as having potent anti-inflammatory and anti-diabetic effects. nih.gov These molecules are investigated as research tools to understand metabolic pathways related to obesity and associated chronic diseases. Structure-activity relationship studies of various FAHFAs help to elucidate their biological functions and potential as diagnostic biomarkers or therapeutic leads. nih.gov

Synthetic Chemistry: Chiral hydroxy amino acid methyl esters are employed as building blocks in complex organic synthesis. For example, optically pure N-Hydroxy-O-Triisopropylsilyl-α-L-Amino Acid Methyl Esters and L-Leucyl-L-Leucine Methyl Ester are used in the chemo-selective synthesis of peptides and proteins. acs.org They are instrumental in developing ligation strategies that allow for the assembly of large, complex biomolecules from smaller peptide fragments. acs.org

| Compound Class/Example | Area of Research | Application as a Research Tool |

|---|---|---|

| β-Hydroxy FAMEs (e.g., methyl-3-hydroxytetradecanoate) | Biofuels | Studied to evaluate fuel properties and optimize biodiesel composition from microbial sources. nrel.gov |

| Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) | Biomedicine / Metabolomics | Used to investigate metabolic pathways, inflammation, and diabetes; potential as biomarkers. nih.gov |

| Chiral Hydroxy Amino Acid Methyl Esters | Synthetic Chemistry | Serve as building blocks for the chemical synthesis of complex peptides and proteins. acs.org |

Functionalization and Modification Strategies for Enhanced Utility in Research

To broaden the applicability of (3R)-3-hydroxyhexanoate and its polymeric derivatives, various functionalization and modification strategies are employed. These methods aim to alter the physicochemical properties of the material, such as mechanical strength, degradation rate, and hydrophilicity, to suit specific research or industrial needs.

Chemical Modification: The inherent chemical structure of the 3-hydroxyhexanoate unit, featuring a secondary hydroxyl group and an ester linkage, provides reactive sites for chemical modification. General strategies developed for modifying PHAs are applicable here and include:

Hydroxylation, Epoxidation, and Halogenation: These reactions can introduce new functional groups onto the polymer backbone, altering its polarity and reactivity for further derivatization. researchgate.net

Grafting Reactions: Small molecules or other polymer chains can be grafted onto the PHA backbone to create copolymers with tailored properties. researchgate.net

Controlled Hydrolysis: Acid-catalyzed hydrolysis or methanolysis can be used to selectively break down the polymer chains, allowing for the production of oligomers or monomers with predictable molecular weights and functionalities. researchgate.net

Physical Modification and Blending: Physical modification of P(3HB-co-3HHx) is a common strategy to enhance its mechanical properties without altering its chemical structure.

Crosslinking: One effective method involves preparing crosslinked particles of amorphous P(3HB-co-3HHx) (with a high 3HHx content) and blending them with a more crystalline form of the polymer (with a low 3HHx content). mdpi.comnih.gov These crosslinked particles act as impact modifiers, improving the tensile impact strength and toughness of the material. mdpi.com The crosslinked particles can induce shear yielding and cavitation, which are mechanisms that dissipate energy and prevent brittle failure. mdpi.comnih.gov

Composite Formulation: The polymer can be blended with fillers and other materials to create composites. For example, P(3HB-co-3HHx) has been used as a matrix for wood plastic composites (WPCs) by incorporating almond shell flour. researchgate.net To improve the compatibility between the polymer matrix and the filler, reactive molecules like oligomers of lactic acid can be added during processing, such as through reactive extrusion. researchgate.net

These modification strategies significantly expand the utility of (3R)-3-hydroxyhexanoate-containing polymers, enabling their use in a wider array of research applications and paving the way for the development of advanced, biodegradable materials. mdpi.com

Emerging Research Areas and Future Directions

Integration with Synthetic Biology for Novel Compound Discovery

Synthetic biology is revolutionizing the production of complex molecules by reprogramming microorganisms to function as cellular factories. The biosynthesis of (3R)-3-hydroxyhexanoate is a key target for these efforts, primarily for its role as a comonomer in polyhydroxyalkanoates (PHAs), specifically poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)]. nih.gov By engineering metabolic pathways, scientists can not only produce this specific monomer but also create platforms for the discovery of entirely new compounds.

Researchers have successfully engineered host organisms like Escherichia coli and Cupriavidus necator to synthesize P(3HB-co-3HHx) from structurally unrelated carbon sources such as sugars. frontiersin.org This is achieved by introducing artificial pathways that convert central metabolites like acetyl-CoA into the desired (R)-3-hydroxyhexanoyl-CoA monomer. A key strategy involves the implementation of enzyme combinations, such as crotonyl-CoA carboxylase/reductase (Ccr) and ethylmalonyl-CoA decarboxylase (Emd), to generate butyryl-CoA, a critical precursor for the subsequent chain elongation to form the C6 monomer, 3-hydroxyhexanoate (B1247844) (3HHx). frontiersin.org

The integration of synthetic biology allows for precise control over the monomer composition in the resulting copolymer, which in turn dictates the material's physical properties. This opens the door to creating a diverse library of polymers with tailored characteristics. Furthermore, these engineered pathways can be adapted to incorporate other functional groups or modified monomers, leading to the discovery of novel compounds with unique properties for a range of applications. The principles of synthetic biology, including the design of genetic circuits and logic gates, are being applied to create responsive cellular systems for discovering new drug targets and regulating therapeutic processes. researchgate.net

Development of Sustainable Production Systems for (3R)-3-Hydroxyhexanoate

The commercial viability of (3R)-3-hydroxyhexanoate-containing polymers hinges on the development of sustainable and economically competitive production systems. Traditional chemical synthesis often relies on petroleum-based feedstocks and harsh reaction conditions. In contrast, biotechnological production through microbial fermentation offers a greener alternative, utilizing renewable resources and operating under mild conditions.

A primary focus of current research is the use of engineered microorganisms to produce P(3HB-co-3HHx) from low-cost, sustainable feedstocks. Significant progress has been made in utilizing various carbon sources, including:

Carbon Dioxide (CO2): Recombinant strains of Cupriavidus necator have been developed to produce high concentrations of P(3HB-co-3HHx) directly from CO2 under autotrophic conditions. nih.gov This approach has the dual benefit of producing a valuable biopolymer while sequestering a greenhouse gas.

Sugars: Metabolic engineering has enabled the production of the copolymer from simple sugars like glucose and fructose (B13574) in hosts such as E. coli and Ralstonia eutropha. frontiersin.org

Plant Oils: Vegetable oils, such as palm oil and tung oil, serve as effective carbon sources for various wild-type and recombinant bacteria, including Aeromonas hydrophila, to produce P(3HB-co-3HHx). nih.goveuropa.eumdpi.com

Metabolic engineering strategies are continuously being refined to enhance productivity. For example, the introduction of the Vitreoscilla hemoglobin gene (vgb) into A. hydrophila has been shown to improve the cellular content of the polymer. nih.gov These advancements are paving the way for large-scale, sustainable production systems that can effectively compete with conventional plastics.

| Microorganism | Carbon Source | Polymer Produced | 3HHx Content (mol%) | Reference |

|---|---|---|---|---|

| Recombinant Cupriavidus necator | CO2, H2, O2 | P(3HB-co-3HHx) | 10.1 | nih.gov |

| Recombinant Escherichia coli | Glucose | P(3HB-co-3HHx) | 14 | frontiersin.org |

| Aeromonas hydrophila 4AK4 | Dodecanoate | P(3HB-co-3HHx) | ~15 | nih.gov |

| Recombinant Ralstonia eutropha | Tung Oil | P(3HB-co-3HV-co-3HHx) | 45 | mdpi.com |

Computational Modeling for Predictive Synthesis and Metabolic Engineering

Computational modeling has become an indispensable tool in modern biotechnology for accelerating research and development. In the context of (3R)-3-hydroxyhexanoate production, computational approaches are employed for both predictive synthesis and metabolic engineering to design and optimize production strains and processes.

Metabolic Engineering:

Flux Balance Analysis (FBA): This modeling technique is used to predict the flow of metabolites through an organism's metabolic network. By simulating gene knockouts or insertions, researchers can identify key enzymatic steps that limit the production of (3R)-3-hydroxyhexanoyl-CoA and devise strategies to overcome these bottlenecks.

Pathway Design Tools: Algorithms and software are used to design novel biosynthetic pathways for producing target molecules. These tools can identify potential enzymes from various organisms that could be combined to create an efficient artificial pathway in a production host.

Predictive Synthesis and Material Properties:

Molecular Dynamics (MD) Simulations: These models can predict the physical and mechanical properties of P(3HB-co-3HHx) polymers based on their monomer composition and distribution. rsc.org This allows for the in silico design of polymers with specific characteristics, such as desired flexibility, melting temperature, or degradation rate, before committing to extensive experimental synthesis. researchgate.netresearchgate.net

Machine Learning: Advanced algorithms can be trained on existing experimental data to predict the outcomes of fermentation processes or the properties of resulting materials. mdpi.com For example, a neural network could be trained to predict the final 3HHx content in a polymer based on initial culture conditions and the genetic makeup of the microbial strain.

These computational tools significantly reduce the time and resources required for trial-and-error experimentation, enabling a more rational and targeted approach to developing efficient production systems and novel materials.

Advanced Applications in Chemical Biology and Material Science Research

The unique properties of (3R)-3-hydroxyhexanoate and the polymers derived from it have opened up a wide range of advanced applications in both chemical biology and materials science.

Materials Science: The primary application is the production of the biodegradable copolymer P(3HB-co-3HHx). Unlike the brittle homopolymer poly(3-hydroxybutyrate) (P3HB), the incorporation of the 3HHx monomer significantly improves the material's properties. nih.govnsf.gov Increasing the molar fraction of 3HHx leads to:

Reduced crystallinity and melting temperature. researchgate.net

Increased flexibility and elongation-to-break ratio. researchgate.netresearchgate.net

Enhanced processability, making it suitable for applications like molding and shaping. researchgate.net

By tuning the 3HHx content, the properties of P(3HB-co-3HHx) can be made comparable to those of commodity plastics like polyethylene (B3416737) and polypropylene, making it a viable, biodegradable alternative for packaging, single-use items, and agricultural films. researchgate.net Furthermore, its excellent biocompatibility and biodegradability in environments like seawater make it a promising material for medical devices and tissue engineering scaffolds. researchgate.netnih.gov

| Property | Effect of Increasing 3HHx Content | Reference |

|---|---|---|

| Crystallinity | Decreases | researchgate.net |

| Melting Temperature (Tm) | Decreases | researchgate.net |

| Flexibility / Elongation at Break | Increases | researchgate.net |

| Thermal Stability | Increases | researchgate.net |

| Processability | Improves | researchgate.net |

Chemical Biology: In chemical biology, the focus is on using molecular tools to understand and manipulate biological systems. The biosynthetic pathways engineered to produce (3R)-3-hydroxyhexanoate can be viewed as modular platforms. These platforms can be adapted to synthesize molecular probes or other specialty chemicals by introducing enzymes that can incorporate different functional groups. The real-time biological annotation of synthetic compounds is an emerging concept where newly synthesized molecules are immediately tested in high-content cellular assays to determine their biological effects, accelerating the discovery of new probes and drugs. researchgate.net The engineered microbial systems for monomer production provide a direct link between genetic design and the synthesis of new chemical entities for such screening platforms.

Q & A

Q. What are the established synthetic routes for methyl (3R)-3-hydroxyhexanoate, and how can enantiomeric purity be validated?

this compound is typically synthesized via esterification of (3R)-3-hydroxyhexanoic acid with methanol under acidic catalysis. Enantiomeric purity is critical for applications in chiral polymer synthesis (e.g., polyhydroxyalkanoates, PHAs) and metabolic studies. To ensure purity:

- Chiral chromatography : Use HPLC or GC with chiral columns (e.g., β-cyclodextrin phases) to resolve enantiomers .

- NMR spectroscopy : Analyze the splitting patterns of protons adjacent to the hydroxyl group to confirm stereochemical integrity .

- Purity standards : Validate against certified reference materials (CAS 21188-58-9) with >98% purity, as synthetic sources often include minor stereoisomers .

Q. What analytical techniques are recommended for characterizing this compound in complex biological or polymeric matrices?

- Gas chromatography-mass spectrometry (GC-MS) : Derivatize the compound using trimethylsilyl (TMS) agents to enhance volatility. Compare retention indices and mass spectra with NIST reference data (m/z 146.18, key fragments at 85 and 103) .

- Nuclear magnetic resonance (NMR) : Use ¹H and ¹³C NMR to identify peaks corresponding to the methyl ester (δ ~3.6 ppm) and hydroxyl-bearing carbon (δ ~70 ppm) .

- Chiral resolution : Pair GC with enantioselective columns (e.g., Chirasil-Dex) to distinguish (3R) from (3S) configurations in mixtures .

Q. How is this compound utilized as a standard in methanolysis assays for polyhydroxyalkanoate (PHA) analysis?

In PHA quantification, methanolysis cleaves ester bonds in PHAs to release 3-hydroxyalkanoate methyl esters. This compound serves as a calibration standard due to its structural similarity to PHA monomers. Key steps:

- Sample preparation : Hydrolyze PHAs with acidic methanol (e.g., 15% H₂SO₄, 100°C, 4 hours).

- Quantitative analysis : Use GC-MS to compare peak areas of microbial PHA-derived esters against the standard curve generated with this compound .

Advanced Research Questions

Q. How does the stereochemistry at the 3R position influence the material properties of PHAs or biological interactions?

The (3R) configuration is essential for PHA crystallinity and biodegradability. For example:

- Polymer crystallinity : Copolymers like poly((R)-3-hydroxybutyrate-co-(R)-3-hydroxyhexanoate) (CAS 147398-31-0) exhibit reduced crystallinity compared to pure poly-3-hydroxybutyrate, enhancing flexibility for biomedical applications .

- Enzymatic specificity : Hydroxyacyl-CoA dehydrogenases selectively metabolize (3R)-configured substrates, making the enantiomer critical for studying mitochondrial β-oxidation disorders .

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point) across studies?

Discrepancies often arise from impurities or isomer contamination. Methodological recommendations:

- Purity verification : Use HPLC with evaporative light scattering detection (ELSD) to quantify impurities <2% .

- Isomer identification : Employ chiral GC or polarimetry to detect (3S) isomers, which may alter solubility profiles in ethanol or aqueous buffers .

- Standardized reporting : Reference NIST data (e.g., molecular weight 146.18 g/mol, CAS 21188-58-9) for consistency .

Q. What strategies optimize the enzymatic synthesis of this compound for high-yield, sustainable production?

- Lipase-catalyzed esterification : Use immobilized Candida antarctica lipase B (CAL-B) in non-aqueous media to achieve >90% conversion from (3R)-3-hydroxyhexanoic acid and methanol .

- Biosynthetic pathways : Engineer E. coli or Pseudomonas strains expressing (R)-specific enoyl-CoA hydratases to produce 3R-hydroxyacyl-CoA precursors, followed by in vitro esterification .

- Downstream processing : Separate enantiomers via simulated moving bed (SMB) chromatography to isolate the (3R) form .

Q. What are the challenges in detecting this compound in metabolic studies, and how are they addressed?

- Low abundance : In mitochondrial β-oxidation assays, the compound may be undetectable due to rapid metabolism. Use stable isotope-labeled analogs (e.g., ¹³C-methyl (3R)-3-hydroxyhexanoate) as internal standards .

- Matrix interference : Serum proteins can bind the compound. Pre-treat samples with acetonitrile precipitation or solid-phase extraction (SPE) to improve recovery rates .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.